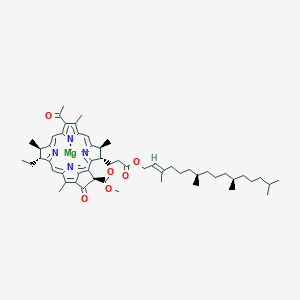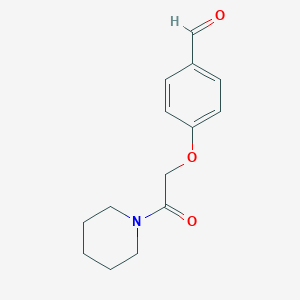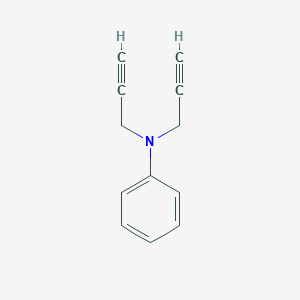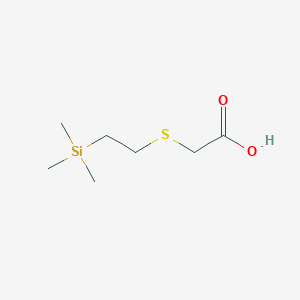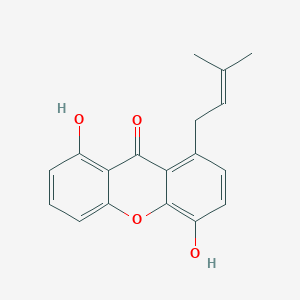![molecular formula C7H10O4S B101473 3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) CAS No. 15486-54-1](/img/structure/B101473.png)
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)
Vue d'ensemble
Description
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI), commonly known as MCT-1, is a cyclic sulfone compound that has been studied for its potential applications in various fields, including medical research and drug development.
Mécanisme D'action
The mechanism of action of MCT-1 is not fully understood, but studies have suggested that it may work by inhibiting various enzymes, including topoisomerase II and Hsp90. In addition, MCT-1 may also work by inducing oxidative stress in cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MCT-1 can have various biochemical and physiological effects on cells. For example, MCT-1 has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis. In addition, MCT-1 has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MCT-1 in lab experiments is that it is relatively easy to synthesize and purify. In addition, MCT-1 has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further research. However, one of the limitations of using MCT-1 in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for research on MCT-1. One area of research is to further investigate its potential as an anti-cancer agent, including its efficacy in treating different types of cancer. In addition, further research is needed to better understand its mechanism of action and optimize its use in various applications. Finally, future research could also explore the potential of MCT-1 in treating other diseases, including Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
MCT-1 has been studied for its potential applications in various fields, including medical research and drug development. One of the primary areas of research has been its potential as an anti-cancer agent. Studies have shown that MCT-1 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, MCT-1 has been studied for its potential as an anti-inflammatory agent, as well as its potential to treat other diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
15486-54-1 |
|---|---|
Nom du produit |
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) |
Formule moléculaire |
C7H10O4S |
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
5,5-dioxo-4-oxa-5λ6-thiatricyclo[4.2.1.03,7]nonan-2-ol |
InChI |
InChI=1S/C7H10O4S/c8-6-3-1-4-5(2-3)12(9,10)11-7(4)6/h3-8H,1-2H2 |
Clé InChI |
FINFXYAYRYNUNQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2O)OS3(=O)=O |
SMILES canonique |
C1C2CC3C1C(C2O)OS3(=O)=O |
Synonymes |
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

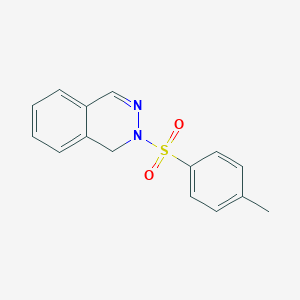
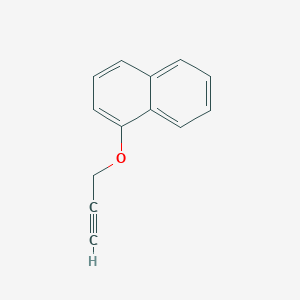
![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)

